N~1~-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide
Overview
Description
N~1~-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both naphthalene and benzene rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene derivative, followed by its coupling with a benzene sulfonamide derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N~1~-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene and benzene derivatives with hydroxyl and sulfonamide groups. Examples include:
- 4-Hydroxy-1-naphthaldehyde
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases
- Substituted 4-hydroxy-1,2,3-triazoles
Uniqueness
N~1~-[4-Hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-1-benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-29-17-8-10-18(11-9-17)30(27,28)24-16-7-13-21(25)20(14-16)23-19-5-3-2-4-15(19)6-12-22(23)26/h2-14,24-26H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMFYVOWHVAHIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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